molecular formula C11H9NO B15135122 6-Methyl-8-methylidenequinolin-2-one

6-Methyl-8-methylidenequinolin-2-one

Cat. No.: B15135122
M. Wt: 171.19 g/mol
InChI Key: SZSADPYDIXJFTM-UHFFFAOYSA-N
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Description

6-Methyl-8-methylidenequinolin-2-one is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by a quinoline core structure with a methyl group at the 6th position and a methylidene group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-8-methylidenequinolin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, can be adapted to introduce the desired substituents . Another method involves the Friedländer synthesis, where 2-aminobenzaldehyde reacts with a ketone under basic conditions to form the quinoline core .

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free conditions, are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-8-methylidenequinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitro groups.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinolines.

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

6-methyl-8-methylidenequinolin-2-one

InChI

InChI=1S/C11H9NO/c1-7-5-8(2)11-9(6-7)3-4-10(13)12-11/h3-6H,2H2,1H3

InChI Key

SZSADPYDIXJFTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C)C2=NC(=O)C=CC2=C1

Origin of Product

United States

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